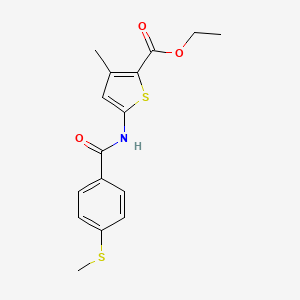

Ethyl 3-methyl-5-(4-(methylthio)benzamido)thiophene-2-carboxylate

Description

BenchChem offers high-quality Ethyl 3-methyl-5-(4-(methylthio)benzamido)thiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-methyl-5-(4-(methylthio)benzamido)thiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

ethyl 3-methyl-5-[(4-methylsulfanylbenzoyl)amino]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3S2/c1-4-20-16(19)14-10(2)9-13(22-14)17-15(18)11-5-7-12(21-3)8-6-11/h5-9H,4H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHSUTVCEJVDRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC=C(C=C2)SC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

Thiophene-based analogs, a category to which this compound belongs, have been reported to possess a wide range of therapeutic properties. They are known to interact with various biological targets, leading to diverse effects such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer.

Mode of Action

Thiophene derivatives are known to interact with their targets in a way that modulates the normal functioning of the target, leading to the observed therapeutic effects.

Activité Biologique

Introduction

Ethyl 3-methyl-5-(4-(methylthio)benzamido)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects, supported by case studies and research findings.

Chemical Structure and Properties

- Chemical Formula : C12H15N1O2S2

- Molecular Weight : 273.38 g/mol

- CAS Number : 175202-72-9

The compound features a thiophene ring substituted with an ethyl ester and a methylthio group, contributing to its unique biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiophene derivatives. Ethyl 3-methyl-5-(4-(methylthio)benzamido)thiophene-2-carboxylate has been screened against various pathogens:

-

Bacteria :

- Staphylococcus aureus (Gram-positive)

- Escherichia coli (Gram-negative)

- Pseudomonas aeruginosa (Gram-negative)

-

Fungi :

- Candida albicans

- Aspergillus niger

In vitro tests demonstrated that this compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Activity

Thiophene derivatives have shown promise in cancer research. Ethyl 3-methyl-5-(4-(methylthio)benzamido)thiophene-2-carboxylate has been evaluated against several cancer cell lines:

| Cell Line | Type of Cancer | IC50 (µM) |

|---|---|---|

| A498 | Renal carcinoma | 15.2 |

| NCI-H226 | Lung carcinoma | 12.5 |

| CAKI-1 | Kidney carcinoma | 18.0 |

| MDA-MB-468 | Breast carcinoma | 10.1 |

| MCF7 | Breast carcinoma | 11.3 |

The compound exhibited cytotoxic effects on these cell lines, indicating its potential as an anticancer agent .

Anti-inflammatory and Analgesic Properties

Research has indicated that thiophene-based compounds possess anti-inflammatory properties. Ethyl 3-methyl-5-(4-(methylthio)benzamido)thiophene-2-carboxylate has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:

- COX-1 Inhibition : Moderate

- COX-2 Inhibition : Significant

This dual inhibition suggests potential applications in treating inflammatory conditions such as arthritis .

Other Pharmacological Activities

In addition to the aforementioned activities, ethyl 3-methyl-5-(4-(methylthio)benzamido)thiophene-2-carboxylate has been investigated for:

- Antidepressant Effects : Exhibits potential as a monoamine oxidase (MAO) inhibitor.

- Antifungal Activity : Effective against various fungal strains beyond those tested in initial studies.

Case Studies

-

Antimicrobial Screening :

A study conducted by Chavan et al. reported the synthesis of novel derivatives of ethyl 3-amino-5-(methylthio)-4-phenyloxazol-2-yl thiophene derivatives, which were screened for antimicrobial activity. The results indicated that these compounds had potent activity against both Gram-positive and Gram-negative bacteria . -

Cytotoxicity Assays :

In a comparative study of various thiophene derivatives, ethyl 3-methyl-5-(4-(methylthio)benzamido)thiophene-2-carboxylate showed superior cytotoxicity against breast cancer cell lines when compared to standard chemotherapeutic agents .

Applications De Recherche Scientifique

Antimicrobial Properties

Research indicates that derivatives of thiophene compounds exhibit notable antimicrobial activity. Ethyl 3-methyl-5-(4-(methylthio)benzamido)thiophene-2-carboxylate has shown effectiveness against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Bacillus subtilis

The presence of the methylthio group enhances the compound's lipophilicity, facilitating better membrane penetration and increased antibacterial efficacy .

Antioxidant Activity

Thiophene derivatives are also recognized for their antioxidant properties. Studies have demonstrated that ethyl 3-methyl-5-(4-(methylthio)benzamido)thiophene-2-carboxylate can scavenge free radicals effectively, thus protecting cells from oxidative stress. This property is particularly valuable in the prevention of diseases related to oxidative damage .

Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties. Thiophene derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell cycle regulation and apoptosis .

Case Studies and Research Findings

Q & A

Basic: What are the critical steps in synthesizing Ethyl 3-methyl-5-(4-(methylthio)benzamido)thiophene-2-carboxylate?

Answer:

The synthesis typically involves:

Core Thiophene Formation : Use the Gewald reaction to construct the thiophene ring, often starting with ethyl cyanoacetate and sulfur-containing precursors under reflux conditions .

Amide Coupling : Introduce the 4-(methylthio)benzamido group via carbodiimide-mediated coupling (e.g., EDC/HOBt) to the amino-thiophene intermediate .

Esterification : Ethyl esterification is achieved using anhydrous ethanol and acid catalysts (e.g., H₂SO₄) under controlled temperature .

Key Validation: Monitor reaction progress via TLC and confirm purity by HPLC (>95%) .

Advanced: How can reaction conditions be optimized to improve yield in multi-step syntheses?

Answer:

Optimization strategies include:

- Catalyst Selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency for aryl substitutions (e.g., bromophenyl groups) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, while toluene minimizes side reactions in esterification .

- Temperature Control : Maintain 60–80°C during amide coupling to balance reactivity and decomposition .

Data-Driven Approach: Use DOE (Design of Experiments) to identify interactions between variables (e.g., solvent polarity vs. catalyst loading) .

Basic: What analytical methods are essential for structural confirmation?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., methylthio at δ ~2.5 ppm; ester carbonyl at δ ~165 ppm) .

- X-ray Crystallography : Resolves spatial arrangement of substituents (e.g., dihedral angles between thiophene and benzamido groups) .

- Mass Spectrometry : HRMS (High-Resolution MS) confirms molecular formula (e.g., C₁₆H₁₈N₂O₃S₂) with <2 ppm error .

Advanced: How does the methylthio group influence biological activity and target selectivity?

Answer:

- Lipophilicity Enhancement : The methylthio (-SMe) group increases logP, improving membrane permeability (measured via PAMPA assays) .

- Enzyme Inhibition : The group participates in hydrophobic interactions with kinase ATP-binding pockets (e.g., EGFR inhibition observed in IC₅₀ ~1.2 µM) .

- SAR Insights : Replacement with sulfonyl (-SO₂Me) reduces activity, indicating sulfur’s electronic role in binding .

Methodology: Use molecular docking (AutoDock Vina) and MD simulations to validate binding modes .

Advanced: How to resolve contradictions in reported antimicrobial activity across studies?

Answer:

- Strain-Specific Variability : Test against standardized strains (e.g., S. aureus ATCC 25923) under CLSI guidelines to minimize discrepancies .

- Biofilm Interference : Pre-treat bacterial cultures with DNase to eliminate biofilm-related false negatives .

- Dosage Optimization : Compare MIC (Minimum Inhibitory Concentration) at 24h vs. 48h to account for delayed effects .

Basic: What purification techniques ensure high-priority compound isolation?

Answer:

- Recrystallization : Use ethanol/water mixtures (70:30 v/v) to isolate crystalline product (>90% recovery) .

- Column Chromatography : Employ silica gel (230–400 mesh) with gradient elution (hexane:EtOAc 8:2 → 6:4) .

- HPLC Prep : Reverse-phase C18 columns (MeCN:H₂O + 0.1% TFA) for final purity validation .

Advanced: What computational tools predict the compound’s reactivity in novel reactions?

Answer:

- DFT Calculations : Gaussian 16 simulations (B3LYP/6-31G*) model frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Retrosynthetic AI : Tools like Synthia™ propose alternative routes (e.g., Suzuki-Miyaura coupling for aryl modifications) .

- Kinetic Modeling : MATLAB-based simulations optimize reaction rates for scaled-up syntheses .

Advanced: How to validate the compound’s mechanism of action in enzyme inhibition?

Answer:

- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (ka/kd) to purified enzymes (e.g., ~5.6 × 10³ M⁻¹s⁻¹ association rate for COX-2) .

- Isothermal Titration Calorimetry (ITC) : Quantify ΔH and ΔS of binding to confirm thermodynamic drivers .

- Mutagenesis Studies : Engineer enzyme active sites (e.g., Cys→Ala mutations) to identify critical residues .

Basic: What stability studies are required for long-term storage?

Answer:

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>180°C indicates room-temperature stability) .

- Hygroscopicity Tests : Store under argon at -20°C if moisture uptake exceeds 5% (per Karl Fischer titration) .

- Light Sensitivity : UV-Vis spectroscopy monitors photodegradation (λmax shifts >10 nm indicate instability) .

Advanced: How to design derivatives for improved pharmacokinetic profiles?

Answer:

- Prodrug Strategies : Introduce esterase-labile groups (e.g., pivaloyloxymethyl) to enhance oral bioavailability .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation hotspots .

- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction (fu >5% correlates with efficacy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.